
lanatoside C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ラナトシドCは、イソラニドとしても知られており、オオバコ属の植物であるDigitalis lanataから得られる強心配糖体です。主にうっ血性心不全と不整脈の治療に使用されます。 ラナトシドCは、経口または静脈内投与することができ、ブランド名とジェネリック名で入手可能です .
準備方法
合成経路と反応条件
ラナトシドCは通常、Digitalis lanataの葉から抽出されます。抽出プロセスには、浸漬、ろ過、精製など、いくつかのステップが含まれます。 この化合物は、ジゴキシンゲニンを特定の糖部分でグリコシル化する一連の化学反応によって合成することもできます .
工業的生産方法
工業的な環境では、ラナトシドCはDigitalis lanataからの大規模抽出によって製造されます。このプロセスには、有機溶媒とクロマトグラフィー技術を使用して、化合物を単離および精製することが含まれます。 ラナトシドCを効率的に調製するため、ホウ素を介したアグリコンデリバリーなどの高度な方法も開発されています .
化学反応の分析
反応の種類
ラナトシドCは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を変更し、薬理学的特性を強化するために不可欠です .
一般的な試薬と条件
ラナトシドCを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応は通常、特定の温度とpHレベルなどの制御された条件下で行われます .
生成される主要な生成物
ラナトシドCの反応から生成される主要な生成物には、さまざまなグリコシル化誘導体とアグリコンが含まれます。 これらの生成物は、しばしばその強化された生物学的活性と潜在的な治療用途について研究されています .
科学的研究への応用
ラナトシドCは、幅広い科学的研究への応用があります。
科学的研究の応用
Anti-Cancer Properties
Mechanism of Action
Lanatoside C has demonstrated significant anti-cancer activity across multiple cancer types, including breast, lung, gastric, and cholangiocarcinoma. Research indicates that it induces apoptosis and inhibits cell proliferation through several mechanisms:
- Cell Cycle Arrest : Studies show that this compound causes G2/M phase arrest in cancer cells by inhibiting key signaling pathways such as MAPK and Wnt/β-catenin . For example, in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in increased cell population in the G2/M phase from 24.7% to 31.29% and from 24.72% to 37.15%, respectively .
- Induction of Apoptosis : The compound promotes apoptosis via the activation of caspases and mitochondrial membrane potential loss. It has been shown to upregulate cleaved caspase-9 and PARP while downregulating anti-apoptotic proteins like Bcl-xl .
- Targeting c-Myc : In gastric cancer cells, this compound inhibits c-Myc expression through the proteasome-ubiquitin pathway, which is critical for tumor growth . This suggests that c-Myc is a significant therapeutic target for this compound.
Research Findings
Recent studies have highlighted the effectiveness of this compound against various cancer cell lines:
Cancer Type | Cell Lines | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Breast Cancer | MCF-7 | 1.2 | G2/M Phase Arrest, Apoptosis |
Lung Cancer | A549 | 0.16 | G2/M Phase Arrest, Apoptosis |
Gastric Cancer | MKN-45, SGC-7901 | Varies | c-Myc Degradation, ROS Induction |
Cholangiocarcinoma | HuCCT-1, TFK-1 | Not specified | Inhibition of Proliferation and Induction of Apoptosis |
Cardiovascular Applications
This compound is primarily known for its role as a cardiac glycoside used in treating heart conditions such as heart failure and arrhythmias. It functions by inhibiting the Na+/K+-ATPase pump, leading to increased intracellular calcium levels which enhance cardiac contractility.
Potential Risks
While beneficial for heart function, studies suggest that this compound may also contribute to adverse effects such as atherosclerosis progression due to its influence on lipid metabolism . In mouse models, it was found to promote foam cell formation by enhancing the uptake of oxidized low-density lipoprotein (oxLDL), mediated through pathways involving PPARβ/δ .
Other Therapeutic Applications
Recent findings indicate potential applications of this compound beyond oncology and cardiology:
- Pulmonary Fibrosis : Research demonstrated that this compound protects against bleomycin-induced pulmonary fibrosis in mouse models by reducing pathological changes associated with the disease .
- Atherosclerosis : The compound's role in exacerbating atherosclerosis highlights the need for careful monitoring when used in patients with existing cardiovascular conditions .
作用機序
ラナトシドCは、心臓の筋肉収縮中にナトリウム、カリウム、カルシウムイオンの流れを調節するナトリウム-カリウムATPアーゼポンプを阻害することによってその効果を発揮します。 この阻害は、細胞内カルシウムレベルの上昇につながり、心臓の収縮力を高めます . さらに、ラナトシドCは、MAPK、Wnt、PI3K/AKT/mTORなどの重要なシグナル伝達経路を阻害することによって、癌細胞のアポトーシスを誘導することが明らかになっています .
類似化合物との比較
ラナトシドCは、ジゴキシンやジギトキシンなどの他の化合物を含む強心配糖体ファミリーに属しています。 これらの化合物と比較して、ラナトシドCは、独自の薬理学的特性に寄与する独自のグリコシル化パターンを持っています . 類似の化合物には以下が含まれます。
ジゴキシン: 心疾患の治療に使用される別の強心配糖体です。
ジギトキシン: より長い半減期と同様の治療用途で知られています。
ラナトシドCは、その特定のグリコシル化とそれに起因する生物学的活性により、臨床的および研究的設定において貴重な化合物です。
特性
CAS番号 |
17575-22-3 |
---|---|
分子式 |
C49H76O20 |
分子量 |
985.1 g/mol |
IUPAC名 |
[6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1 |
InChIキー |
JAYAGJDXJIDEKI-RPGAFPMPSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
異性体SMILES |
CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
外観 |
Solid powder |
Key on ui other cas no. |
17575-22-3 |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Allocor Cedilanid Ceglunat Celanide isolanid lanatigen C lanatoside C Lanocide |
製品の起源 |
United States |
Q1: What is the primary target of lanatoside C?
A1: this compound primarily targets the α-subunit of Na+/K+-ATPase, a ubiquitous transmembrane protein. [] This inhibition disrupts potassium ion (K+) homeostasis, potentially contributing to its cytotoxic effects. []
Q2: How does this compound affect cancer cells?
A2: Research indicates that this compound exhibits anticancer activity through multiple mechanisms. - Induction of Autophagy: this compound treatment has been shown to induce autophagy in colorectal cancer cells, potentially linked to mitochondrial dysfunction caused by the compound. [] - Mitochondrial Dysfunction: By disrupting K+ homeostasis, this compound can cause mitochondrial aggregation and degeneration, ultimately leading to cell death. []- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of cancer cells. []- Apoptosis Induction: this compound can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. This effect has been linked to increased reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential (MMP). [, ]- Inhibition of Signaling Pathways: this compound has been shown to inhibit various signaling pathways implicated in cancer cell survival and proliferation, including the MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways. []
Q3: Does this compound enhance the effects of other anticancer therapies?
A3: Yes, studies suggest that this compound can act as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy. This effect was observed in colorectal cancer cells, where this compound treatment impaired DNA damage repair processes, leading to sustained DNA damage and increased cell death after radiation exposure. [] Additionally, this compound has demonstrated synergistic effects with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in glioblastoma cells, enhancing their sensitivity to TRAIL-induced apoptosis. []
Q4: Does this compound affect fibroblasts, and if so, what are the implications for pulmonary fibrosis?
A4: Research has shown that this compound can suppress the proliferation and differentiation of fibroblasts. [] In a mouse model of bleomycin-induced pulmonary fibrosis, this compound protected against lung tissue damage by reducing fibroblast proliferation, inducing apoptosis in these cells, and suppressing the production of fibrotic markers. This suggests potential therapeutic applications for this compound in treating pulmonary fibrosis. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be readily obtained from publicly available chemical databases.
Q6: How stable is this compound, and are there any formulation strategies to improve its stability, solubility, or bioavailability?
A7: One study investigated the bioavailability of this compound from tablets, dragees, and solutions, revealing that absorption of this compound is lower than that of digoxin, another cardiac glycoside. [] This suggests potential limitations in its bioavailability. While the abstracts do not delve into specific formulation strategies, it's a crucial aspect to explore for optimizing its therapeutic potential.
Q7: What is the safety profile of this compound?
A8: this compound is an FDA-approved cardiac glycoside used in the treatment of heart failure. [, ] While generally safe when used appropriately, like all medications, it can have potential side effects. The therapeutic window for cardiac glycosides can be narrow, and toxicity can occur. [] It is crucial to consult up-to-date medical references and prescribing information for comprehensive details on contraindications, warnings, and adverse effects.
Q8: Are there any known resistance mechanisms to this compound?
A9: While the provided abstracts do not detail specific resistance mechanisms to this compound, one study found that its mitogenic activity is restricted to lymphocytes from species resistant to the toxic effects of digitalis glycosides. [] This suggests that inherent species-specific differences in sensitivity to cardiac glycosides might exist, potentially influenced by variations in the target protein, Na+/K+-ATPase. Further research is needed to elucidate precise resistance mechanisms, particularly in the context of its anticancer activity.
Q9: What in vivo models have been used to study the effects of this compound?
A10: Several animal models have been employed to investigate the effects of this compound, including:- Mouse xenograft tumor model: This model was used to demonstrate the antitumor activity of this compound, both alone and in combination with radiation, in colorectal cancer. []- Bleomycin-induced mouse model of pulmonary fibrosis: This model was used to show the protective effect of this compound against lung fibrosis. []- GBM xenograft model: This model demonstrated the ability of this compound to sensitize glioblastoma cells to TRAIL-induced apoptosis in vivo. []- Invasive orthotopic model using primary GSC neurospheres: This model, utilizing human neural stem cells engineered to express TRAIL, demonstrated the potential of combining this compound with TRAIL gene therapy for treating invasive brain tumors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。